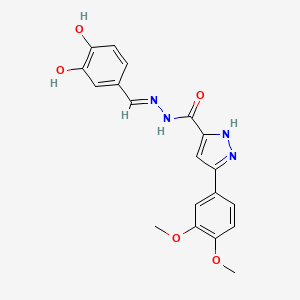
4-(2-Chlorobenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Clorobencil)-N-(3-fluorobencilideno)-1-piperazinamina es un compuesto orgánico sintético que pertenece a la clase de derivados de piperazina. Este compuesto se caracteriza por la presencia de un anillo de piperazina sustituido con un grupo 2-clorobencilo y un grupo 3-fluorobencilideno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(2-Clorobencil)-N-(3-fluorobencilideno)-1-piperazinamina típicamente involucra los siguientes pasos:
Formación del Núcleo de Piperazina: El anillo de piperazina se sintetiza mediante la reacción de etilendiamina con un dihaluro adecuado, como el 1,2-dicloroetano, en condiciones básicas.
Sustitución con el Grupo 2-Clorobencilo: El núcleo de piperazina luego se hace reaccionar con cloruro de 2-clorobencilo en presencia de una base, como el hidróxido de sodio, para introducir el grupo 2-clorobencilo.
Formación del Grupo Bencilideno: El paso final involucra la condensación del compuesto resultante con 3-fluorobenzaldehído en condiciones ácidas para formar el grupo bencilideno.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(2-Clorobencil)-N-(3-fluorobencilideno)-1-piperazinamina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, particularmente en las posiciones bencilo y bencilideno.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales Productos Formados
Oxidación: Formación de los ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de los alcoholes o aminas correspondientes.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
4-(2-Clorobencil)-N-(3-fluorobencilideno)-1-piperazinamina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 4-(2-Clorobencil)-N-(3-fluorobencilideno)-1-piperazinamina involucra su interacción con objetivos y vías moleculares específicos. El compuesto puede actuar uniéndose a receptores o enzimas, modulando así su actividad. Los objetivos y vías moleculares exactos pueden variar según la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-(2-Clorobencil)-N-(3-fluorobencilideno)-1-piperazinamina
- 1-(2-Clorobencil)-4-{2-[2-(3-fluorobencilideno)hidrazino]-2-oxoethyl}piperazinediium
Unicidad
4-(2-Clorobencil)-N-(3-fluorobencilideno)-1-piperazinamina es único debido a su patrón de sustitución específico en el anillo de piperazina, que imparte propiedades químicas y biológicas distintas. Su combinación de un grupo 2-clorobencilo y un grupo 3-fluorobencilideno lo diferencia de otros derivados de piperazina, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C18H19ClFN3 |
|---|---|
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(3-fluorophenyl)methanimine |
InChI |
InChI=1S/C18H19ClFN3/c19-18-7-2-1-5-16(18)14-22-8-10-23(11-9-22)21-13-15-4-3-6-17(20)12-15/h1-7,12-13H,8-11,14H2/b21-13+ |
Clave InChI |
MBPVQKMQGYLEKJ-FYJGNVAPSA-N |
SMILES isomérico |
C1CN(CCN1CC2=CC=CC=C2Cl)/N=C/C3=CC(=CC=C3)F |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-chloro-2-thienyl)-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665311.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11665324.png)
![[3-Chloro-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B11665325.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11665331.png)
![(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665337.png)
![(2Z)-2-[1-(4-bromoanilino)ethylidene]-1-benzothiophen-3-one](/img/structure/B11665347.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide](/img/structure/B11665348.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11665353.png)
![4-{(E)-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl furan-2-carboxylate](/img/structure/B11665356.png)
![(4Z)-4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-bromophenyl)pyrazolidine-3,5-dione](/img/structure/B11665357.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11665365.png)
![3-methyl-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665373.png)
![3,4,5-trimethoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11665379.png)
